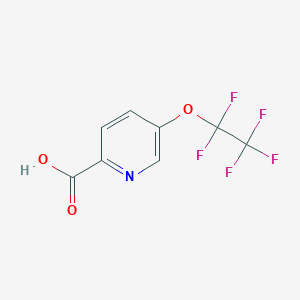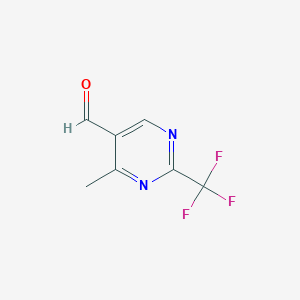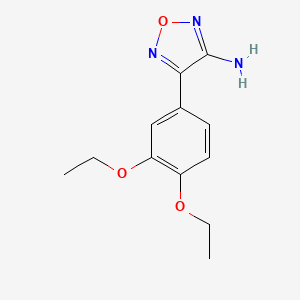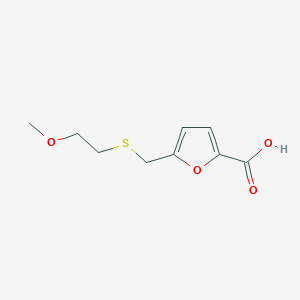
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The specific compound you’re asking about has a pentafluoroethoxy group attached to the 5th carbon of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 2nd position and a pentafluoroethoxy group at the 5th position . The molecular formula is C8H4F5NO3 .Applications De Recherche Scientifique
Deoxyfluorination and Amide Bond Formation
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid, as a derivative of pentafluoropyridine (PFP), is used in the deoxyfluorination of carboxylic acids to acyl fluorides. This process is significant for its mild conditions and versatility in producing acyl fluorides. Additionally, PFP is employed in a one-pot amide bond formation through in situ generation of acyl fluorides, offering an efficient method for synthesizing amides (Brittain & Cobb, 2021).
Crystal Structure Analysis
Compounds like 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, closely related to the title compound, are studied for their unique crystal structures. These structures exhibit water-bridged hydrogen-bonding networks, contributing to the understanding of molecular interactions in such compounds (Ye & Tanski, 2020).
Novel Compound Synthesis
Innovative pyridine betaines are synthesized from reactions involving substituted pyridines, including those related to this compound. These betaines are a result of unexpected reactions and are studied for their molecular structure using X-ray analysis (Golovanov et al., 2019).
Organic Synthesis and Catalysis
5-Substituted pyridines, derivable from compounds like this compound, are synthesized via Rh(III)-catalyzed decarboxylative coupling. The carboxylic acid acts as a traceless activating group in this process, demonstrating its utility in organic synthesis and catalysis (Neely & Rovis, 2014).
Metal-Organic Frameworks and Sensing Applications
Derivatives of pyridine-2-carboxylic acid are used in the synthesis of novel metal-organic frameworks (MOFs). These MOFs display unique properties like selective fluorescence sensing, which can be applied in detecting specific chemicals like aniline (Song et al., 2019).
Propriétés
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQUHJHYBPPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)



![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)



![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)

![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
